The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel chemical entity that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class is characterized by a fused nitrogen-containing heterocyclic ring system, which has been recognized for its diverse biological activities, including antitumor and antimicrobial effects. The specific structure of this compound suggests potential applications in medicinal chemistry and pharmacology due to its unique functional groups and molecular architecture.
This compound is classified under the broader category of heterocyclic compounds, specifically those containing both sulfur and nitrogen atoms. It is synthesized through various organic reactions involving derivatives of pyrazolo[3,4-d]pyrimidine. The presence of the chlorophenyl group and the furan moiety indicates potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. Key steps may include:
The synthesis may utilize solvents such as dimethylformamide or ethanol under controlled temperature conditions to optimize yield and purity. Techniques like thin-layer chromatography are employed to monitor reaction progress.
The molecular formula for this compound is with a molecular weight of approximately 423.9 g/mol. The structure features:
The compound's structural data can be represented in various formats including InChI and SMILES:
InChI=1S/C19H18ClN5O2S/c1-13(24)22-19(25)23(20)17-15(21)12-14(2)16(17)26-18(3)4/h12,14H,1-11H2,(H,22,24)(H,25,26)
CC(=O)N(Cc1ccoc1)C(=O)Nc1cnc(nc1c2ccccc2Cl)c1
The compound can undergo several chemical reactions typical for pyrazolo derivatives:
Reactions are generally carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation and degradation of sensitive functional groups.
The mechanism of action for compounds like 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide may involve:
The physical properties include:
Key chemical properties:
This compound has potential applications in:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1